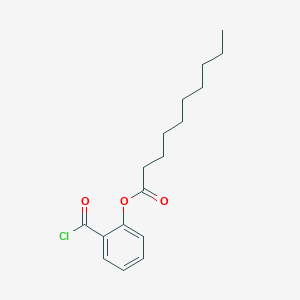
2-(Chlorocarbonyl)phenyl decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorocarbonyl)phenyl decanoate is an organic compound with the molecular formula C17H23ClO3 It is a derivative of phenyl decanoate, where a chlorocarbonyl group is attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl decanoate typically involves the reaction of phenyl decanoate with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with the phenyl ring to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(Chlorocarbonyl)phenyl decanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form phenyl decanoate and hydrochloric acid.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl decanoates.
Hydrolysis: Phenyl decanoate and hydrochloric acid.
Reduction: Phenyl decanol.
科学研究应用
2-(Chlorocarbonyl)phenyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chlorocarbonyl)phenyl decanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds .
相似化合物的比较
Similar Compounds
Phenyl decanoate: Lacks the chlorocarbonyl group, making it less reactive.
2-(Bromocarbonyl)phenyl decanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2-(Methoxycarbonyl)phenyl decanoate: Contains a methoxy group, which affects its reactivity and applications.
Uniqueness
2-(Chlorocarbonyl)phenyl decanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
CAS 编号 |
675832-37-8 |
|---|---|
分子式 |
C17H23ClO3 |
分子量 |
310.8 g/mol |
IUPAC 名称 |
(2-carbonochloridoylphenyl) decanoate |
InChI |
InChI=1S/C17H23ClO3/c1-2-3-4-5-6-7-8-13-16(19)21-15-12-10-9-11-14(15)17(18)20/h9-12H,2-8,13H2,1H3 |
InChI 键 |
SSLNSZJVLXFWCY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















